
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime is a synthetic compound derived from the steroidal structure of androsta-1,4-dien-3-one This compound is characterized by the presence of a hydroxy group at the 17th position and an oxime group attached to the 3-one position, which is further modified with a 2,4-dinitrophenyl group
准备方法
The synthesis of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime typically involves multiple steps:
Starting Material: The synthesis begins with androsta-1,4-dien-3-one.
Oxime Formation: The 3-one group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.
Hydrolysis: The oxime group can be hydrolyzed back to the ketone under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets:
Steroid Receptors: The compound can bind to androgen and estrogen receptors, modulating their activity.
Enzymatic Pathways: It may inhibit or activate enzymes involved in steroid metabolism, affecting the levels of endogenous hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
相似化合物的比较
17-beta-Hydroxyandrosta-1,4-dien-3-one O-(2,4-dinitrophenyl)oxime can be compared with other steroidal oximes and dinitrophenyl derivatives:
17-beta-Hydroxyandrosta-1,4-dien-3-one: Lacks the oxime and dinitrophenyl modifications, making it less reactive in certain chemical reactions.
Androsta-1,4-dien-3-one oxime: Similar structure but without the dinitrophenyl group, leading to different reactivity and biological activity.
2,4-Dinitrophenylhydrazine derivatives: These compounds share the dinitrophenyl group but differ in the steroidal backbone, resulting in varied applications and properties.
The unique combination of the hydroxy, oxime, and dinitrophenyl groups in this compound gives it distinct chemical and biological properties, making it valuable for research and industrial applications.
属性
CAS 编号 |
33514-82-8 |
|---|---|
分子式 |
C25H29N3O6 |
分子量 |
467.5 g/mol |
IUPAC 名称 |
(3Z,8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H29N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,9,11,13-14,18-20,23,29H,3,5-6,8,10,12H2,1-2H3/b26-16-/t18-,19-,20-,23-,24-,25-/m0/s1 |
InChI 键 |
VRTUEBLGAAPNOW-JNXQQKPESA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N\OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])/C=C[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C=CC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



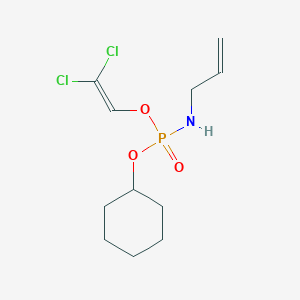
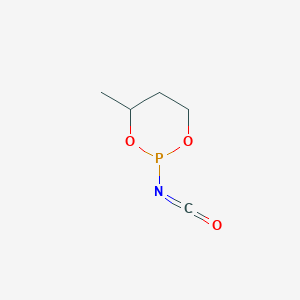


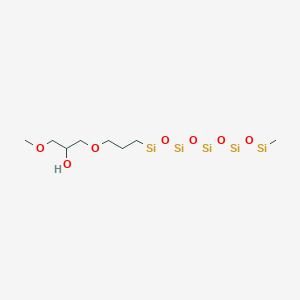
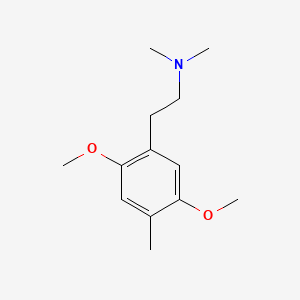
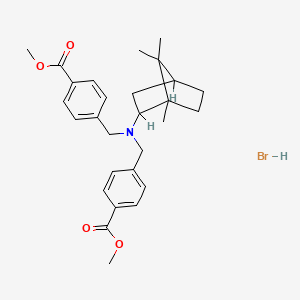
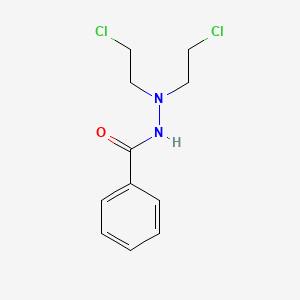
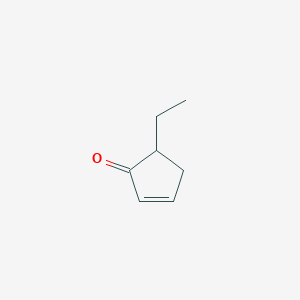
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
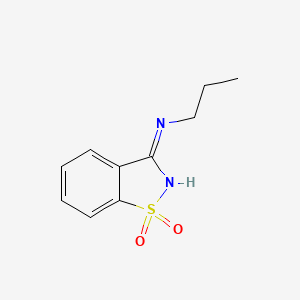
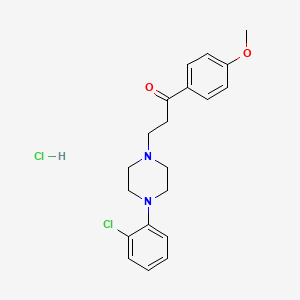
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
